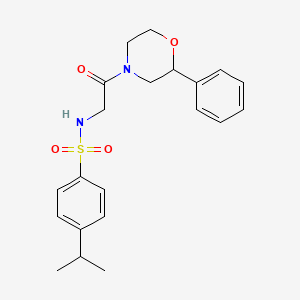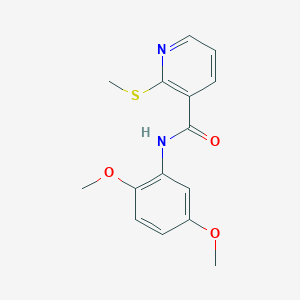![molecular formula C9H12N2O2S B2713542 methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate CAS No. 338750-40-6](/img/structure/B2713542.png)
methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a dimethylamino group and a carboxylate ester. It has gained attention in scientific research due to its promising biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the thiophene ring to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the dimethylamino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-3-carboxylate derivatives: Compounds with similar thiophene rings and carboxylate groups.
Dimethylamino-substituted compounds: Molecules with dimethylamino groups attached to various aromatic or heterocyclic rings.
Uniqueness
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is unique due to its specific combination of a thiophene ring and a dimethylamino group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNYBLJEOERSZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)
![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)
![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)



![N-(2,5-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2713471.png)
![6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2713472.png)

![N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)
![2-chloro-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}propanamide](/img/structure/B2713476.png)

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)
